molecular formula C22H23N3O4 B2672912 N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-34-2

N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Katalognummer: B2672912
CAS-Nummer: 872861-34-2
Molekulargewicht: 393.443
InChI-Schlüssel: VYOHWBICXZGWLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a compound that has been studied for its potential as an anticancer agent . It is part of a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives designed to target the epidermal growth factor receptor (EGFR), a significant target for cancer drug therapy .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

  • The synthesis of N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide and related compounds involves intricate organic reactions, including decarboxylative Claisen rearrangement and the use of bidentate ligands in Cu-catalyzed coupling reactions. These processes underscore the compound's role in facilitating the development of heteroaromatic products and its utility in catalysis and synthesis methodologies (Craig et al., 2005), (Bhunia et al., 2017).

Medicinal Chemistry and Pharmacology

  • The compound and its derivatives have been explored for their anticancer properties, particularly against leukemia cell lines. Research has demonstrated the potential of these compounds to exhibit selective cytotoxic effects, highlighting their significance in the development of new therapeutic agents (Horishny et al., 2021).
  • Additionally, derivatives of this compound have been synthesized and evaluated for their gastroprotective and H2 receptor antagonistic activities. These studies are pivotal in designing compounds with potential applications in treating gastrointestinal disorders (Hirakawa et al., 1998).
  • The compound's derivatives have also been investigated for their ability to act as potent and selective ligands for cannabinoid receptor type 2 (CB2), offering insights into the development of CB2-targeted therapies (Moldovan et al., 2017).

Pharmacological Synthesis and Evaluation

  • Beyond its potential therapeutic applications, the compound's derivatives have been synthesized and assessed for their pharmacological activities, including antidepressant and antianxiety effects. This highlights the compound's versatility and potential as a precursor in the synthesis of pharmacologically active molecules (Kumar et al., 2017).

Chemical Analysis and Characterization

  • The chemical structure and properties of this compound have been characterized in detail, providing foundational knowledge for further research and application in various fields (Subhadramma et al., 2015).

Wirkmechanismus

This compound is believed to act as an inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays a significant role in the regulation of cell growth and division . Overexpression of EGFR is often observed in various types of cancer, making it a promising target for anticancer drugs .

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-20(24-10-4-1-5-11-24)15-25-14-18(17-8-2-3-9-19(17)25)21(27)22(28)23-13-16-7-6-12-29-16/h2-3,6-9,12,14H,1,4-5,10-11,13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHWBICXZGWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.